1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

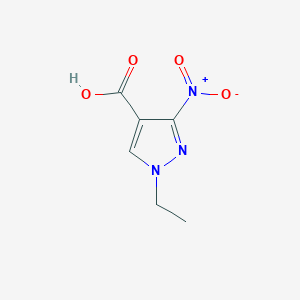

The compound’s IUPAC name is 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid . This designation reflects its structural components:

- Pyrazole ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Substituents :

- Ethyl group (-CH₂CH₃) attached to the nitrogen atom at position 1 (N1).

- Nitro group (-NO₂) at carbon position 3 (C3).

- Carboxylic acid (-COOH) at carbon position 4 (C4).

The structural formula is represented as:

$$ \text{C}6\text{H}7\text{N}3\text{O}4 $$

Key Structural Features (Table 1)

| Feature | Description |

|---|---|

| Parent Ring | Pyrazole (nitrogen atoms at positions 1 and 2) |

| Position 1 Substituent | Ethyl group (N1) |

| Position 3 Substituent | Nitro group (C3) |

| Position 4 Substituent | Carboxylic acid (C4) |

The numbering adheres to IUPAC rules, prioritizing the lowest possible numbers for substituents. The ethyl group is assigned to N1 to minimize numbering conflicts with the nitro and carboxylic acid groups.

Synonyms and Registry Numbers

The compound is identified by multiple synonyms and registry numbers:

Discrepancies in naming arise from variations in substituent numbering. For example, the term "5-carboxylic acid" in some synonyms contradicts the IUPAC designation, likely due to alternative numbering conventions.

Core Identifiers (Table 2)

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1006441-04-8 | |

| Molecular Formula | C₆H₇N₃O₄ | |

| Molecular Weight | 185.14 g/mol | |

| SMILES | CCN1C(=CC(=N1)N+[O-])C(=O)O |

Molecular and Structural Features

The compound’s molecular architecture is defined by its functional groups and electronic interactions:

Functional Groups and Reactivity

- Nitro Group (-NO₂) : A strong electron-withdrawing group that increases the electrophilicity of adjacent carbon atoms. This enhances susceptibility to nucleophilic substitution and redox reactions.

- Carboxylic Acid (-COOH) : A polar, acidic group capable of hydrogen bonding. It participates in salt formation and condensation reactions.

- Ethyl Group (-CH₂CH₃) : A hydrophobic substituent that influences solubility and steric interactions.

Electronic and Conformational Properties

The pyrazole ring’s aromaticity and conjugation stabilize the molecule. The nitro group’s electron-withdrawing nature deactivates the ring, directing electrophilic substitution to less hindered positions. Computational models suggest a planar conformation due to resonance stabilization between the nitro and carboxylic acid groups.

Key Molecular Properties (Table 3)

| Property | Value | Source |

|---|---|---|

| InChI Key | MTBVWZZYIPQLBF-UHFFFAOYSA-N | |

| LogP | 0.87 | |

| Polar Surface Area | 98 Ų |

Properties

IUPAC Name |

1-ethyl-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-3-4(6(10)11)5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFPLBHYELEAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The synthesis of 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid revolves around two primary objectives: (1) constructing the pyrazole ring with appropriate substituents and (2) introducing the nitro and carboxylic acid groups at positions 3 and 4, respectively. Key strategies include cyclocondensation reactions, nitration of pre-formed pyrazole intermediates, and hydrolysis of ester precursors. Each method must address challenges such as regioselectivity during nitration and stability under acidic or basic conditions.

Cyclocondensation Approach

Ring Formation via Hydrazine and Diketone Intermediates

A widely employed method involves the cyclocondensation of ethyl hydrazine with 1,3-diketones or β-ketoesters. For example, ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride to form a diketone intermediate, which subsequently cyclizes with ethyl hydrazine to yield 1-ethyl-1H-pyrazole derivatives. Adapting this approach, the introduction of a nitro group at position 3 requires either a nitro-substituted diketone precursor or post-cyclization nitration.

Reaction Conditions and Optimization

In a patented synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride were heated to 110–120°C to form a diketone intermediate. Subsequent reaction with methylhydrazine at 8–10°C produced the pyrazole ring. By substituting methylhydrazine with ethyl hydrazine, the 1-ethyl substituent is introduced. However, achieving regioselective nitration at position 3 remains a critical challenge, as nitration typically favors position 4 in similar systems.

Nitration of Pyrazole Esters

Regioselective Nitration Challenges

Introducing the nitro group at position 3 demands careful consideration of directing effects. The ethyl group at position 1 and the ester at position 4 influence electron density distribution, with the ester’s electron-withdrawing nature potentially directing nitration to the meta position (position 3). For example, ethyl 1-ethyl-1H-pyrazole-4-carboxylate undergoes nitration using a mixture of nitric acid and sulfuric acid at 0–5°C, yielding ethyl 1-ethyl-3-nitro-1H-pyrazole-4-carboxylate.

Nitration Protocol

A reported nitration of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with fuming nitric acid achieved 81% yield of the 4-nitro derivative. Modifying this protocol to target position 3 may require adjusted reaction temperatures or alternative nitrating agents, such as acetyl nitrate, to enhance regioselectivity.

Hydrolysis of Ester Precursors

Saponification and Acidic Hydrolysis

The final step involves hydrolyzing the ester group at position 4 to the carboxylic acid. Alkaline hydrolysis using potassium hydroxide in methanol under reflux conditions is a common method. For instance, methyl 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate was hydrolyzed with KOH/MeOH at elevated temperatures to yield the corresponding carboxylic acid in 81% yield. Similarly, acidic hydrolysis with 15% hydrochloric acid at 85–90°C has been employed for related compounds.

Comparative Analysis of Hydrolysis Methods

| Condition | Reagent | Temperature | Yield | Source |

|---|---|---|---|---|

| Alkaline hydrolysis | KOH in methanol | Reflux | 81% | |

| Acidic hydrolysis | 15% HCl | 85–90°C | 98.5% |

Alkaline hydrolysis offers moderate yields but requires careful pH control to prevent decarboxylation, whereas acidic conditions may enhance purity but risk side reactions with the nitro group.

Alternative Synthesis Routes

Directed Ortho-Metalation

Directed metalation strategies using organometallic reagents (e.g., LDA) can functionalize specific pyrazole positions. For example, lithiation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate at position 3, followed by quenching with a nitro source, could theoretically introduce the nitro group. However, this method remains underexplored in the literature.

Substitution Reactions

Nucleophilic aromatic substitution of a halogen at position 3 (e.g., bromine) with a nitro group is another potential route. This approach requires activating the pyrazole ring via electron-withdrawing groups, but competing reactions and poor yields limit its practicality.

Comparative Analysis of Methods

Yield and Scalability

Cyclocondensation followed by nitration and hydrolysis offers a modular pathway with yields exceeding 75% in optimized steps. In contrast, direct nitration of pre-formed pyrazoles faces regioselectivity issues, often requiring chromatographic purification. Industrial-scale synthesis favors the former approach due to streamlined steps and lower costs.

Regioselectivity and Functional Group Tolerance

The ester group at position 4 stabilizes the pyrazole ring during nitration but may direct electrophilic attack to position 3 or 5, depending on reaction conditions. Computational studies or mechanistic insights from similar systems (e.g., nitration of 1-ethyl-3-methyl-4-nitro-1H-pyrazole) could further refine positional control.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of amino derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino-pyrazoles.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Carboxylic Acid Derivatives

Physicochemical Properties

- Acidity: The nitro group at position 3 in the target compound increases acidity (pKa ~2.5–3.0) compared to non-nitro analogs.

- Solubility : The ethyl group enhances lipophilicity (LogP ~1.3) compared to unsubstituted derivatives (LogP ~0.5), but phenyl-substituted analogs (e.g., 4-nitro-1-phenyl) show significantly higher LogP (~2.5) .

- Thermal Stability : Ethyl and methyl substituents improve thermal stability, with decomposition temperatures >200°C, whereas phenyl derivatives may exhibit lower melting points due to aromatic stacking .

Research Findings and Data Limitations

- Crystallography: Hydrogen-bonding networks in 1-allyl-3-amino analogs () suggest that ethyl and nitro groups in the target compound similarly stabilize crystal structures, aiding formulation stability .

- Synthetic Challenges : Bulky substituents (e.g., propyl in ) complicate nitration steps, requiring higher temperatures or catalysts compared to ethyl or methyl derivatives .

- Data Gaps: Limited published data exist on the exact melting points, solubility in organic solvents, and detailed mechanistic studies of the target compound.

Biological Activity

1-Ethyl-3-nitro-1H-pyrazole-4-carboxylic acid (ENPCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C6H8N4O3

- Molecular Weight: 184.16 g/mol

Synthesis:

ENPCA can be synthesized through a multi-step process involving the nitration of 1-ethyl-1H-pyrazole followed by carboxylation. The general synthetic route includes:

- Nitration: The introduction of the nitro group at the third position using concentrated nitric and sulfuric acids.

- Carboxylation: The conversion of an intermediate to the carboxylic acid functional group via hydrolysis under acidic conditions.

Biological Activity

ENPCA exhibits various biological activities that have been explored in recent research:

Antimicrobial Activity

Studies have shown that ENPCA possesses significant antimicrobial properties against a range of bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that ENPCA exhibited selective COX-2 inhibitory activity with an IC50 value of approximately 0.03 µM, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Properties

Recent studies have also investigated the anticancer potential of ENPCA. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | COX-2 Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| ENPCA | Structure | 0.03 | Effective against S. aureus |

| 1-Ethyl-4-nitro-1H-pyrazole | Similar structure | 0.05 | Moderate activity |

| 3-Ethyl-4-methyl-1H-pyrazole | Different substitution | 0.07 | Weak activity |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in MDPI reported the synthesis and evaluation of various pyrazole derivatives, including ENPCA, which exhibited promising antimicrobial activity against clinical isolates of E. coli. The study highlighted the structure-activity relationship, emphasizing the importance of the nitro group in enhancing bioactivity .

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Abdellatif et al. demonstrated that ENPCA significantly reduced inflammation in carrageenan-induced edema models in rats. Histopathological analysis showed minimal gastric damage compared to standard NSAIDs, suggesting a favorable safety profile for ENPCA as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitration of its precursor, 1-ethyl-1H-pyrazole-4-carboxylic acid, using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–50°C). Key parameters include stoichiometry of nitrating agents, reaction time, and purification via recrystallization (ethanol/water mixtures). Yield optimization requires monitoring by TLC and adjusting pH during workup to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on substituent effects: the ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂), nitro group (deshielding adjacent pyrazole carbons), and carboxylic acid (δ ~12–13 ppm for COOH).

- IR : Confirm nitro (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ (C₆H₇N₃O₄⁺: m/z 185.14) and fragmentation patterns .

Q. What are the solubility properties of this compound in common organic solvents, and how do they impact purification?

- Methodology : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and low solubility in non-polar solvents (hexane). Recrystallization is typically performed using ethanol/water mixtures. Solubility tests at varying temperatures (20–80°C) and solvent ratios are critical for optimizing crystal purity .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the pyrazole ring for electrophilic substitution at the 4- and 5-positions. Controlled reduction (e.g., H₂/Pd-C or Fe/HCl) converts the nitro group to an amine, enabling further functionalization. Kinetic studies (UV-Vis monitoring) and DFT calculations can quantify substituent effects on reaction pathways .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound?

- Methodology :

- DFT : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid for hydrogen bonding).

- Docking : Screen against target enzymes (e.g., bacterial enoyl-ACP reductase for antimicrobial activity) using AutoDock Vina. Validate with in vitro assays (MIC determination against S. aureus and E. coli) .

Q. How can contradictory data on the compound’s antimicrobial efficacy across studies be resolved?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-methyl or 1-propyl derivatives) to isolate substituent effects.

- Biofilm Assays : Test activity under biofilm-forming conditions to assess clinical relevance .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Use HPLC to track degradation kinetics at pH 1–13 and temperatures (25–60°C).

- Protective Formulations : Encapsulate in cyclodextrins or liposomes to enhance stability in aqueous media.

- Degradation Pathway Analysis : Identify byproducts via LC-MS and propose stabilization mechanisms (e.g., buffering at pH 5–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.